1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
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Description
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1-4) that are found across various tissue types . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It acts by inhibiting these receptors, thereby disrupting the signal transduction pathways they regulate . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action on FGFRs disrupts these pathways, affecting various cellular processes .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially be beneficial in the context of cancer therapy, where the goal is often to inhibit the proliferation and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
2-methoxy-1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-12-15(20)18-8-4-13(5-9-18)11-19-10-6-14-3-2-7-17-16(14)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEWJAJIAWBXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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